Home > Products > Screening Compounds P138392 > Fosmidomycin Sodium Salt
Fosmidomycin Sodium Salt - 66508-37-0

Fosmidomycin Sodium Salt

Catalog Number: EVT-268673
CAS Number: 66508-37-0
Molecular Formula: C4H10NNaO5P
Molecular Weight: 206.09 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Fosmidomycin Sodium, a phosphonic acid-containing antibiotic, has garnered attention due to its unique mechanism of action and its potential applications in various fields. This antibiotic has been studied for its effects on bacterial isoprenoid synthesis, which is crucial for the survival and growth of bacteria. The studies have explored its synergistic effects with other antimicrobial agents, its analogues, and the detailed mechanism of action that differentiates it from other antibiotics1 2 3 4.

Fosmidomycin

Compound Description: Fosmidomycin is a phosphonic acid derivative that acts as a potent inhibitor of 1-deoxy-D-xylulose-5-phosphate (DOXP) reductoisomerase, a key enzyme in the 2C-methyl-D-erythritol-4-phosphate (MEP) pathway. [, , , , , ] This pathway is responsible for the biosynthesis of isoprenoids, including the antimalarial compound artemisinin and various plant metabolites. [, , , , ] Fosmidomycin is being investigated as a potential antimalarial drug. [, , ]

FR 900098

Compound Description: FR 900098 belongs to the same class of compounds as Fosmidomycin and is considered a promising antimalarial drug candidate. []

Relevance: FR 900098 shares a similar chemical structure and mechanism of action with Fosmidomycin Sodium, both targeting the MEP pathway involved in isoprenoid biosynthesis. []

3-(N-formyl-N-hydroxyamido) propylphosphonic esters

Compound Description: These compounds represent a series of synthetic analogs of Fosmidomycin incorporating benzoxazolone, benzoxazolethione, or oxazolopyridinone rings. [] Some of these analogs exhibit significant inhibition of ajmalicine accumulation, a marker of monoterpenoid indole alkaloid production, in Catharanthus roseus cells. []

Relevance: These synthetic analogs share the core structure of Fosmidomycin Sodium, including the phosphonic acid moiety, and are designed to explore structure-activity relationships related to MEP pathway inhibition. []

3-(N-formyl-N-hydroxyamido) propylphosphonic acids

Compound Description: These compounds are the hydrolyzed forms of the aforementioned phosphonic esters. [] Interestingly, the conversion of specific esters to their corresponding acids resulted in a loss of their inhibitory effect on ajmalicine accumulation. []

Relevance: Similar to their ester counterparts, these phosphonic acids are structurally related to Fosmidomycin Sodium, with modifications aimed at understanding the impact of structural changes on biological activity. []

Clomazone

Compound Description: Clomazone is a bleaching herbicide that targets the MEP pathway by inhibiting DOXP synthase, the first enzyme in the pathway. []

Relevance: While structurally distinct from Fosmidomycin Sodium, Clomazone is related through its shared mechanism of action, both disrupting isoprenoid biosynthesis via the MEP pathway. []

5-Ketoclomazone

Compound Description: 5-Ketoclomazone is the active metabolite of Clomazone and a potent inhibitor of DOXP synthase. []

Relevance: Like Clomazone, 5-Ketoclomazone is related to Fosmidomycin Sodium by its ability to disrupt the MEP pathway, albeit by targeting a different enzyme within the pathway. []

Phosphonofunctionalized Isoxazolidin-3-ones and Isoxazolidin-3,5-diones

Compound Description: These compounds are novel derivatives of Clomazone designed as potential herbicides. []

Relevance: Although structurally dissimilar to Fosmidomycin Sodium, these compounds are indirectly related through their structural similarity to Clomazone and their shared target pathway for herbicidal activity. []

Applications in Various Fields

Fosmidomycin has shown a broad spectrum of biological activities, not only as an antibacterial but also as an antimalarial and herbicidal agent. Its ability to inhibit a pathway that is not present in mammals makes it a promising candidate for selective targeting of pathogens. The antibiotic has demonstrated synergy with other antimicrobial agents, such as penicillins, cephalosporins, and trimethoprim, enhancing its effectiveness against a range of Enterobacteriaceae and Pseudomonas isolates. This synergy is particularly notable in strains that are resistant to other antibiotics, suggesting that Fosmidomycin could play a role in overcoming antimicrobial resistance2. Additionally, the development of Fosmidomycin analogues with N-hydroxyimidazole and N-hydroxyimidazolone as a chelating unit has expanded the potential applications of this compound, potentially leading to new therapeutic agents with improved efficacy and pharmacokinetic properties3.

Overview

Fosmidomycin Sodium Salt is a phosphonic acid derivative that exhibits significant antibacterial properties, particularly against certain gram-negative and gram-positive bacteria. It is derived from the natural product fosmidomycin, which was first isolated from Micromonospora species. The sodium salt form enhances its solubility and stability, making it suitable for various applications in scientific research and potential therapeutic uses.

Source

Fosmidomycin was initially discovered in the 1990s from a strain of Micromonospora, a genus of actinobacteria. The compound has been studied for its ability to inhibit the growth of pathogens due to its unique mechanism of action, which targets the non-mevalonate pathway of isoprenoid biosynthesis, crucial for bacterial survival.

Classification

Fosmidomycin Sodium Salt is classified as an antibiotic and is categorized under phosphonic acid derivatives. Its chemical structure allows it to function effectively as an inhibitor of specific enzymatic processes in bacteria.

Synthesis Analysis

Methods

Fosmidomycin Sodium Salt can be synthesized through various chemical methods, including:

  1. Direct Synthesis: This involves the reaction of fosmidomycin with sodium hydroxide or sodium carbonate to form the sodium salt.
  2. Semi-synthetic Pathways: These pathways modify natural sources of fosmidomycin to enhance yield and purity.

Technical Details

The synthesis typically requires careful control of pH and temperature to ensure optimal conversion rates and to prevent degradation of the active compound. The final product is purified through crystallization or chromatography techniques to achieve pharmaceutical-grade quality.

Molecular Structure Analysis

Structure

Fosmidomycin Sodium Salt has a molecular formula of C4H9NNaO5P\text{C}_4\text{H}_9\text{N}\text{NaO}_5\text{P} and a molecular weight of approximately 205.08 g/mol. Its structure includes a phosphonic acid group, which is crucial for its biological activity.

Data

  • CAS Number: 66508-37-0
  • Chemical Structure: The compound features a phosphonate moiety that interacts with bacterial enzymes involved in isoprenoid biosynthesis.
Chemical Reactions Analysis

Reactions

Fosmidomycin Sodium Salt undergoes various chemical reactions that are significant for its antibacterial activity:

  1. Enzymatic Inhibition: It acts as a competitive inhibitor for the enzyme 1-deoxy-D-xylulose 5-phosphate synthase (DXS), disrupting the synthesis of isoprenoids.
  2. Stability Reactions: Under certain conditions, fosmidomycin can hydrolyze, which may affect its efficacy if not properly formulated.

Technical Details

The stability of Fosmidomycin Sodium Salt can be influenced by factors such as pH, temperature, and the presence of other ions in solution. These factors must be considered when developing formulations for research or therapeutic use.

Mechanism of Action

Process

Fosmidomycin Sodium Salt inhibits bacterial growth by targeting the DXS enzyme in the non-mevalonate pathway. This pathway is essential for synthesizing isoprenoids, which are vital for cell membrane integrity and function in bacteria.

Data

  • Inhibition Constant (Ki): Studies indicate that fosmidomycin has a low nanomolar Ki value against DXS, demonstrating its potency as an inhibitor.
  • Selectivity: The compound shows selective activity against certain bacterial strains while having minimal effects on human cells.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Fosmidomycin Sodium Salt typically appears as a white to off-white powder.
  • Solubility: It is soluble in water, which enhances its bioavailability for therapeutic applications.

Chemical Properties

  • pH Stability: The compound maintains stability across a broad pH range but is more stable at neutral pH.
  • Thermal Stability: It exhibits reasonable thermal stability but should be stored in cool conditions to prevent degradation.
Applications

Scientific Uses

Fosmidomycin Sodium Salt has several applications in scientific research:

  1. Antibacterial Studies: It serves as a model compound for studying bacterial resistance mechanisms and developing new antibiotics.
  2. Biochemical Research: Researchers utilize it to investigate metabolic pathways in bacteria, particularly those involving isoprenoid biosynthesis.
  3. Pharmaceutical Development: Its unique mechanism makes it a candidate for developing novel antibacterial agents against resistant strains.
Introduction to Fosmidomycin Sodium Salt

Historical Discovery and Development

Fosmidomycin sodium salt (chemical name: sodium hydrogen 3-(N-hydroxyformamido)propylphosphonate; CAS 66508-37-0) was first isolated in 1978 from Streptomyces lavendulae and Streptomyces rubellomurinus strains by researchers at the Fujisawa Pharmaceutical Company (now Astellas Pharma) [1] [5]. Initially designated FR-31564, this phosphonic acid antibiotic was discovered during broad screening programs for novel antimicrobial compounds. The first chemical synthesis, documented in a 1978 patent, involved a four-step process: alkylation of an N,O-diprotected hydroxylamine with 1,3-dibromopropane, Michaelis-Becker reaction with dibutyl phosphonate, deprotection, and final formylation/acetylation [1].

The compound’s mechanism remained elusive until 1989 when Shigi identified it as an inhibitor of isoprenoid biosynthesis [1]. A pivotal discovery occurred in 1998 when Kuzuyama and colleagues demonstrated that fosmidomycin specifically inhibited 1-deoxy-D-xylulose-5-phosphate reductoisomerase (Dxr), the second enzyme in the methylerythritol phosphate pathway of isoprenoid biosynthesis [1] [3]. Concurrently, Jomaa’s seminal 1999 Science publication established fosmidomycin’s antimalarial activity against Plasmodium falciparum and curative efficacy in Plasmodium vinckei-infected mice [1]. This dual-action antibiotic/antimalarial profile spurred clinical development, with Kremsner conducting the first human trial for uncomplicated malaria in 2002 [1].

Table 1: Key Milestones in Fosmidomycin Development

YearEventSignificance
1978Isolation from Streptomyces spp.Initial discovery as antibacterial/antifungal agent
1998Identification as Dxr inhibitorMechanism elucidation in Escherichia coli
1999Demonstration of antimalarial efficacyValidation against Plasmodium falciparum
2002First human clinical trial (Gabon)Proof-of-concept for malaria treatment
2010sProdrug development (e.g., RCB-185)Enhanced bioavailability and potency

Despite promising early results, developmental challenges emerged. Fosmidomycin sodium salt exhibits suboptimal pharmacokinetics due to high hydrophilicity (calculated logP = -0.49), low oral bioavailability (20–40%), and a short plasma half-life (approximately 1.9 hours) [1] [10]. These limitations drove extensive medicinal chemistry efforts over four decades, yielding derivatives like the acetyl analog FR-900098 and lipophilic prodrugs (e.g., dipivaloyloxymethyl esters) designed to improve membrane permeability [1] [10]. Notably, the α,β-unsaturated derivative RCB-185 demonstrated 50-fold greater potency than fosmidomycin against P. falciparum (IC₅₀ = 18.3 nM versus 1021.5 nM), representing a significant advance in this chemical class [10].

Structural and Functional Significance in Antimicrobial Research

Fosmidomycin sodium salt (molecular formula C₄H₉NNaO₅P; molecular weight 205.08 g/mol) features three functionally critical moieties: 1) A phosphonate group (‒PO₃²⁻) conferring acidity and metal coordination capacity; 2) A hydroxamate function (‒N(OH)C(=O)H) serving as a zinc-binding pharmacophore; and 3) A three-carbon propyl linker connecting these groups [1] [8]. This arrangement creates a high-affinity mimic of the Dxr substrate’s transition state, specifically targeting the enzyme’s active site [1] [3].

The phosphonate group’s high polarity limits cellular uptake, explaining why pathogens with efficient transporters (e.g., Escherichia coli GlpT system) are susceptible, while those lacking such systems (e.g., Mycobacterium tuberculosis) exhibit intrinsic resistance [1] [6]. Strategic structural modifications address this limitation:

  • FR-900098: Acetyl substitution (‒N(OH)C(=O)CH₃) improves metabolic stability while retaining Dxr affinity (Ki = 48 nM for Toxoplasma gondii Dxr versus fosmidomycin’s 90 nM) [1].
  • Prodrug strategies: Esterification (e.g., pivaloyloxymethyl groups) masks the phosphonate’s charge, enabling passive diffusion. Intracellular esterases then liberate the active compound [10] [8].
  • Conjugates: Cell-penetrating peptides (e.g., octaarginine) facilitate entry into impermeable pathogens. Octaarginine-fosmidomycin complexes overcome Mycobacterium bovis BCG resistance by enhancing intracellular delivery >100-fold [4].

Table 2: Structural Comparison of Fosmidomycin and Key Analogs

CompoundR₁ GroupR₂ GroupAnti-Pf IC₅₀ (nM)Key Property
Fosmidomycin-H-H400-1750Parent compound; poor permeability
FR-900098-CH₃-H511Improved metabolic stability
RCB-185 (prodrug)-CH₃DiPOM ester18.3Enhanced lipophilicity and potency
Octaarginine conjugate-HPeptide carrier~200*Mycobacterial penetration

*Estimated from Mycobacterium smegmatis data [4].

Biophysically, fosmidomycin chelates the divalent metal ion (Mg²⁺/Mn²⁺) in Dxr’s active site through its hydroxamate oxygen and phosphonate groups, while forming hydrogen bonds with catalytic residues (e.g., Asn227, Lys228 in P. falciparum Dxr) [1] [3]. This dual interaction competitively inhibits the isomerization step of DXP to MEP. Crystallographic studies confirm that fosmidomycin occupies the DXP binding pocket, with its phosphonate group positioned near NADPH’s nicotinamide ring [3] [10]. Notably, resistance-conferring mutations map to this binding cleft, further validating the target engagement [6].

Role in Targeting Non-Mevalonate Pathway-Dependent Pathogens

Fosmidomycin sodium salt exerts species-selective antimicrobial activity by exploiting a fundamental metabolic difference: pathogenic bacteria and apicomplexan parasites utilize the methylerythritol phosphate pathway for isoprenoid precursor (IPP/DMAPP) biosynthesis, whereas humans employ the unrelated mevalonate pathway [1] [3]. The methylerythritol phosphate pathway’s absence in mammals confers a high therapeutic index, as fosmidomycin selectively inhibits microbial Dxr without affecting human metabolism [1] [10].

Susceptibility correlates strongly with methylerythritol phosphate pathway dependence and fosmidomycin uptake mechanisms:

  • Plasmodium falciparum: Blood-stage parasites import fosmidomycin via parasite-induced "new permeability pathways" in infected erythrocytes. Treatment depletes apicoplast-derived isoprenoids, arresting parasite development within one lifecycle (IC₅₀ = 0.4–3.7 μM) [1] [4]. Metabolic profiling shows >80% reduction in methylerythritol phosphate pathway intermediates downstream of Dxr [3] [10].
  • Escherichia coli: Utilizes the glycerol-3-phosphate transporter (GlpT) for fosmidomycin uptake. Deletion of glpT confers resistance, while overexpression sensitizes bacteria [1] [6].
  • Mycobacterium tuberculosis: Despite Dxr’s essentiality (validated by conditional knockout), intrinsic resistance occurs due to impermeable mycolic acid-rich cell walls and absent GlpT homologs. Fosmidomycin accumulates extracellularly without intracellular access [6].
  • Toxoplasma gondii: Resists fosmidomycin despite sensitive Dxr enzyme (Ki = 90 nM), due to deficient transport. GlpT expression renders T. gondii susceptible, confirming permeability-limited efficacy [1] [4].

Table 3: Pathogen Susceptibility to Fosmidomycin Sodium Salt

PathogenDxr Sensitivity (Ki, nM)Whole-Cell IC₅₀Permeability Mechanism
Plasmodium falciparum21–1600.4–3.7 μMNew permeability pathways
Escherichia coli80–3008–32 μg/mLGlpT transporter
Mycobacterium tuberculosis40–100>500 μMNone (impermeable wall)
Toxoplasma gondii48–90>100 μMNone (engineered GlpT confers sensitivity)

Fosmidomycin’s clinical validation extends beyond malaria. In vitro studies demonstrate synergistic effects with β-lactams against Gram-negative bacteria, attributed to complementary mechanisms disrupting cell wall synthesis [8]. For tuberculosis, octaarginine conjugates overcome mycobacterial resistance by enabling fosmidomycin delivery across the cell envelope, reducing Mycobacterium bovis BCG burden by >99% at 50 μM [4] [6]. Similarly, liver-stage Plasmodium berghei and sexually committed gametocytes—typically fosmidomycin-insensitive due to poor hepatocyte/parasite penetration—become susceptible when administered as cell-penetrating peptide complexes [4] [10].

Metabolomic studies reveal a secondary target: methylerythritol phosphate cytidylyltransferase (IspD), the third enzyme in the methylerythritol phosphate pathway. Fosmidomycin treatment causes unexpected accumulation of methylerythritol phosphate pathway substrates upstream of IspD, while IspD overexpression confers resistance in E. coli [3]. This suggests fosmidomycin may exhibit polypharmacology within the methylerythritol phosphate pathway, enhancing its antimetabolite activity.

Properties

CAS Number

66508-37-0

Product Name

Fosmidomycin Sodium Salt

IUPAC Name

sodium;3-[formyl(hydroxy)amino]propyl-hydroxyphosphinate

Molecular Formula

C4H10NNaO5P

Molecular Weight

206.09 g/mol

InChI

InChI=1S/C4H10NO5P.Na/c6-4-5(7)2-1-3-11(8,9)10;/h4,7H,1-3H2,(H2,8,9,10);

InChI Key

UNOCMUZMZPAPAR-UHFFFAOYSA-N

SMILES

C(CN(C=O)O)CP(=O)(O)[O-].[Na+]

Synonyms

3-(N-formyl-N-hydroxy)aminopropylphosphonic acid
fosfidomycin
fosmidomycin
fosmidomycin monoammonium salt
fosmidomycin monopotassium salt
fosmidomycin monosodium salt
fosmidomycin sodium
fosmidomycin sodium salt
FR-31564
phosphonic acid, (3-(formylhydroxyamino)propyl)-, monosodium salt

Canonical SMILES

C(CN(C=O)O)CP(=O)(O)O.[Na]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.